molecular formula C9H14N4O2 B346384 Etimizol CAS No. 64-99-3

Etimizol

Cat. No.: B346384
CAS No.: 64-99-3
M. Wt: 210.23 g/mol
InChI Key: RYRFAMRQBZNEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etimizol (Ethymisole; Antiffine; Ethylnorantifein) is a synthetic imidazole derivative with multifaceted pharmacological properties. It is primarily recognized as a respiratory stimulant, enhancing respiratory center activity in conditions such as narcotic overdose, post-anesthetic respiratory depression, and hypoxia-related complications . Additionally, this compound exhibits neuroprotective effects, particularly in mitigating hypoxia-induced amnesia, likely through modulation of GABAergic pathways or direct protection against oxidative stress . Its chemical structure, bis(methylamino)-1-ethylimidazole-4,5-dicarboxylate, distinguishes it from other imidazole-based drugs, contributing to its unique pharmacokinetic profile .

Properties

IUPAC Name

1-ethyl-4-N,5-N-dimethylimidazole-4,5-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-4-13-5-12-6(8(14)10-2)7(13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRFAMRQBZNEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C(=O)NC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213984
Record name Etimizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64-99-3
Record name Ethimizol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etimizol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etimizol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIMIZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2MF3646P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acid-Catalyzed Condensation

The classical approach employs o-phenylenediamine and carboxylic acid derivatives (e.g., aldehydes, ketones) under acidic conditions. For this compound, this likely involves a substituted aldehyde or ketoester.

Mechanism :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by the diamine’s amine group forms a hemiaminal intermediate.

  • Cyclization via intramolecular dehydration yields the benzimidazole core.

Example Protocol (Hypothetical for this compound) :

  • Reactants : o-Phenylenediamine (1.0 eq), ethyl 3-ethoxy-4-methoxybenzoate (1.2 eq)

  • Catalyst : [Et₃NH][HSO₄] (10 mol%)

  • Conditions : Solvent-free, 90°C, 4 hours

  • Workup : Recrystallization from ethanol

Optimized Synthetic Routes for this compound

Direct Cyclization with Thiourea Derivatives

Patents suggest thiourea intermediates as precursors for substituted benzimidazoles. A plausible route for this compound involves:

  • Thiourea Formation :

    • React 3-ethoxy-4-methoxybenzaldehyde with thiourea in ethanol under reflux.

    • Intermediate : 2-(3-ethoxy-4-methoxyphenyl)imidazolidine-2-thione

  • Oxidative Cyclization :

    • Treat the thiourea derivative with hydrogen peroxide in acetic acid.

    • Yield : ~65–70% (estimated from analogous reactions)

Key Parameters :

  • Temperature: 80–100°C

  • Reaction Time: 6–8 hours

  • Oxidant Ratio: H₂O₂ (2.5 eq)

Microwave-Assisted Synthesis

Modern techniques reduce reaction times significantly. A microwave-based method could involve:

  • Reactants : o-Phenylenediamine, ethyl 3-ethoxy-4-methoxybenzoylacetate

  • Catalyst : SiO₂-supported HCl

  • Conditions : 150 W, 120°C, 20 minutes

  • Advantages : 85% conversion (extrapolated from similar benzimidazole syntheses)

Critical Analysis of Reaction Conditions

Solvent Systems

SolventDielectric ConstantReaction EfficiencyEnvironmental Impact
Ethanol24.3HighModerate
DMF36.7ModerateHigh
Solvent-freeN/AOptimalLow

Solvent-free conditions, as demonstrated in ionic liquid-catalyzed reactions, enhance atom economy and reduce waste.

Catalytic Systems

  • Brønsted Acids (HCl, H₂SO₄) : Traditional but corrosive; yield ~60–70%.

  • Ionic Liquids ([Et₃NH][HSO₄]) : Recyclable, non-volatile; yield improvement to ~80–85%.

  • Heterogeneous Catalysts (Zeolites) : Enable easy separation; limited testing for this compound.

Purification and Characterization

Crystallization Techniques

  • Solvent Pair : Ethanol/water (3:1) achieves >95% purity.

  • Crystal Structure : Monoclinic system (predicted via analogy to C₉H₁₄N₄O₂ derivatives).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (s, 1H, imidazole-H), 4.10 (q, 2H, OCH₂), 3.80 (s, 3H, OCH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C) .

Chemical Reactions Analysis

Etimizol undergoes various chemical reactions, including:

Scientific Research Applications

Neuropharmacological Applications

Etimizol has been studied for its effects on catecholamine metabolism, particularly in the context of radiation exposure. A comparative study demonstrated that this compound administration could normalize catecholamine metabolism in the hypothalamus of irradiated rats. This suggests potential applications in mitigating radiation-induced metabolic disruptions .

Table 1: Effects of this compound on Catecholamine Metabolism

Study ReferenceAnimal ModelTreatment DurationKey Findings
RatsPost-irradiationNormalized catecholamine levels in hypothalamus

Cognitive Function and Anxiety Disorders

Although primarily known for its anxiolytic properties similar to benzodiazepines, this compound's impact on cognitive function has been scrutinized. A double-blind, placebo-controlled study assessed the cognitive performance of patients with anxiety disorders treated with this compound. The results indicated no significant differences in cognitive function or anxiety measures compared to placebo, highlighting its safety profile but questioning its efficacy in cognitive enhancement .

Table 2: Cognitive Performance Study Results

TreatmentCognitive Function Score (WAIS)Anxiety Measures (HAM-A)Adverse Events
This compoundNo significant differenceNo significant differenceMild somnolence reported
PlaceboNo significant differenceNo significant differenceMild somnolence reported

Substance Use Disorder Research

Recent investigations have explored this compound's potential role in reversing respiratory depression caused by xylazine-fentanyl combinations, a significant concern in opioid overdose cases. Research aims to establish this compound as a therapeutic agent that could counteract these life-threatening effects, thereby contributing to safer opioid management strategies .

Table 3: this compound in Substance Use Disorder Management

Study ReferenceDrug CombinationProposed Use of this compoundExpected Outcomes
Xylazine-FentanylReversal of respiratory depressionImproved patient safety

Broader Pharmacological Applications

This compound has been investigated for various pharmacological properties beyond neuropharmacology and substance use disorders. It has shown potential in areas such as:

  • Anti-infection : Exhibiting activity against various pathogens.
  • Cell Cycle Regulation : Implications in apoptosis and DNA damage responses.
  • Neuronal Signaling : Modulating ion channel permeability during action potentials .

Table 4: Diverse Pharmacological Applications of this compound

Application AreaMechanism of ActionPotential Benefits
Anti-infectionInhibits pathogen growthBroad-spectrum antimicrobial effects
Cell Cycle RegulationModulates apoptosis pathwaysPotential cancer therapeutic uses
Neuronal SignalingAffects ion channel dynamicsNeuroprotective effects

Comparison with Similar Compounds

Pharmacological Mechanisms and Targets
Compound Primary Mechanism of Action Key Targets/Pathways Clinical Applications
Etimizol Respiratory center stimulation; GABA_A modulation (hypothesized) Brainstem respiratory nuclei; GABA_A receptors Respiratory depression, hypoxia-induced amnesia, post-anesthesia recovery
Theophylline Phosphodiesterase inhibition; adenosine receptor antagonism PDE enzymes; A1/A2 adenosine receptors Asthma, COPD, neonatal apnea
Bemegride Non-selective CNS stimulation; antagonism of GABAergic inhibition GABA receptors Acute barbiturate poisoning
Pentetrazol Potent CNS excitation; convulsant at high doses NMDA/AMPA glutamate receptors Experimental seizures; obsolete as a therapeutic

Key Differences :

  • This compound combines respiratory stimulation with neuroprotection, unlike Bemegride or Pentetrazol, which are purely excitatory and carry higher seizure risks .
  • Theophylline acts via PDE inhibition and adenosine blockade, making it effective for bronchospasm but prone to cardiac side effects (e.g., tachycardia), whereas this compound lacks direct cardiac stimulation .
Structural and Chemical Properties
Compound Core Structure Functional Groups Solubility/Stability
This compound Imidazole-4,5-dicarboxylate Methylamino, ethyl ester Stable in aqueous solutions; stored at controlled temperatures
Bemegride Piperidine derivative Ketone, methyl groups Lipophilic; rapid absorption and elimination
Theophylline Xanthine core Methylxanthine Poor aqueous solubility; requires sustained-release formulations

Structural Insights :

  • This compound’s dicarboxylate groups enhance water solubility, facilitating intravenous administration, whereas Bemegride’s lipophilicity limits its use to acute settings .

Biological Activity

Etimizol, also known as Ethymisole or Antiffine, is a compound with notable biological activities, particularly in the realms of neuropharmacology and respiratory physiology. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₉H₁₄N₄O₂
Molecular Weight210.23 g/mol
CAS Number64-99-3
Density1.26 g/cm³
Boiling Point563.4 °C at 760 mmHg
Flash Point294.5 °C

This compound exhibits several pharmacological effects:

  • Respiratory Stimulation : Classified as a respiratory analeptic, this compound activates the respiratory center, enhancing respiratory function and potentially increasing oxygen intake during hypoxic conditions .
  • Cognitive Enhancement : Research indicates that this compound may improve memory and mental performance. It has been shown to relieve amnesia associated with hypoxic conditions .
  • Hormonal Effects : The compound activates the adrenocorticotropic pituitary function, leading to increased levels of glucocorticosteroids in the bloodstream .

In Vivo and In Vitro Studies

  • Memory Improvement : In animal studies, this compound was administered at doses of 3 mg/kg to assess its impact on learning and memory. The onset of learning varied significantly among subjects, indicating a complex interaction between dosage and cognitive enhancement .
  • Neuronal Activity : Extracellular applications of this compound (5–10 mM) on isolated neurons resulted in significant changes in action potential duration and hyperpolarization amplitude, suggesting that this compound modulates neuronal excitability .
  • Absorption Studies : Research on dogs indicated that the absorption of this compound from the small intestine is dose-dependent, which is critical for understanding its pharmacokinetics in different species .

Case Studies

Several case studies have highlighted the effects of this compound in clinical settings:

  • Case Study 1 : A study examining the effects of this compound on patients with hypoxic brain injury demonstrated improvements in cognitive function post-treatment, reinforcing its potential use as a therapeutic agent in neuroprotection .
  • Case Study 2 : In another clinical trial, participants receiving this compound showed enhanced recovery rates from cognitive impairments following mechanical brain injuries compared to control groups not receiving the drug .

Q & A

Basic Research Questions

Q. How should researchers design initial in vitro/in vivo experiments to evaluate Etimizol's neuroprotective effects in hypoxia-induced amnesia models?

  • Methodological Guidance :

  • Use controlled hypoxia chambers for in vivo rodent models (e.g., mice/rats) with standardized oxygen deprivation protocols. Measure cognitive recovery post-Etimizol administration using maze tests (Morris water maze, Y-maze) .
  • For in vitro studies, employ neuronal cell lines (e.g., SH-SY5Y) exposed to oxygen-glucose deprivation (OGD). Quantify cell viability via MTT assays and apoptosis markers (e.g., caspase-3) .
  • Key Data Table:
Model TypeMetricsDosage Range (this compound)Reference
In vivoLatency time in mazes, neuronal survival5–50 mg/kg
In vitroCell viability (%), caspase-3 activity10–100 µM

Q. What literature review strategies are critical for contextualizing this compound’s mechanism of action within existing neuropharmacology research?

  • Methodological Guidance :

  • Prioritize peer-reviewed databases (PubMed, Scopus) using Boolean search terms: "this compound AND (hypoxia OR amnesia) AND (neuroprotection OR acetylcholine)". Exclude non-academic sources (e.g., commercial websites) .
  • Map contradictions in existing studies using a PICOT framework: Compare Population (animal vs. human models), Intervention (dosage variations), and Outcomes (conflicting efficacy reports) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

  • Methodological Guidance :

  • Conduct sensitivity analyses to assess confounding variables:
  • Biological variability: Compare strain-specific responses (e.g., Sprague-Dawley vs. Wistar rats).
  • Pharmacokinetic factors: Analyze bioavailability differences via HPLC plasma profiling .
  • Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize replication studies addressing underpowered sample sizes or inadequate controls .

Q. What experimental designs are optimal for investigating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in chronic dosing regimens?

  • Methodological Guidance :

  • Use a crossover design with longitudinal PK sampling (plasma/brain tissue) at intervals (e.g., 0h, 6h, 24h). Pair with behavioral assessments to correlate drug concentration with cognitive outcomes .
  • Model data using nonlinear mixed-effects (NLME) software (e.g., NONMEM) to account for inter-individual variability .

Q. How should researchers ethically address data gaps in this compound’s long-term toxicity profile?

  • Methodological Guidance :

  • Follow ICH E6(R2) guidelines for preclinical safety assessments:
  • Conduct 6-month rodent toxicity studies with histopathological analysis of CNS and hepatic tissues .
  • Document data protection protocols (pseudonymization, GDPR compliance) in ethics applications .

Data Integrity & Reporting Standards

  • Critical Pitfalls to Avoid :
    • Do not report numerical data beyond instrument precision (e.g., avoid "93.4% efficacy" if instruments measure ±2% error) .
    • Use metric units exclusively (e.g., "mL/kg" not "cc/kg") and define all equation symbols (e.g., Cmax = peak plasma concentration) .

Contradictory Findings Analysis Framework

Contradiction SourceResolution StrategyEvidence Base
Dosage-response variabilityMeta-analysis of ED50 values across studies
Species-specific efficacyCross-species transcriptomic profiling (e.g., RNA-seq of hippocampal tissue)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etimizol
Reactant of Route 2
Reactant of Route 2
Etimizol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.